molecular formula C11H12F2O2 B1343109 Tert-butyl 3,5-difluorobenzoate CAS No. 467442-11-1

Tert-butyl 3,5-difluorobenzoate

Cat. No.: B1343109
CAS No.: 467442-11-1
M. Wt: 214.21 g/mol
InChI Key: NHVCNYLYDFGIJQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted products.

    Hydrolysis: The major products are 3,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The major product is the corresponding alcohol, 3,5-difluorobenzyl alcohol.

Scientific Research Applications

Tert-butyl 3,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: Fluorinated compounds like this compound are used in the study of enzyme inhibition and protein-ligand interactions due to the unique properties of fluorine atoms.

    Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing 3,5-difluorobenzoic acid, which can interact with biological targets. The fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,5-dichlorobenzoate
  • Tert-butyl 3,5-dibromobenzoate
  • Tert-butyl 3,5-dimethylbenzoate

Uniqueness

Tert-butyl 3,5-difluorobenzoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

tert-butyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCNYLYDFGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620217
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-11-1
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluorobenzoic acid (25 g, 0.158 mol) was dissolved in DCM (150 mL) and dioxane (50 mL). The mixture was transferred into a stainless steel autoclave. Concentrated sulfuric acid (3.6 mL) was added, followed by isobutene (100 mL). The mixture was kept in the autoclave for 5 days. Excess isobutene and the solvents were removed under reduced pressure, the mixture diluted with EtOAc and washed with water, saturated aqueous sodium hydrogen carbonate and brine. Drying and evaporation gave a dark-yellow oil, which was purified by kugelrohr distillation (80–100° C., 1.0 mbar) to give tert-butyl-3,5-difluorobenzoate (27.51, g, 81% ) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (1.74 mL, 31.6 mmol) was added to a vigorously stirred suspension of MgSO4 (15.2 g, 126.4 mmol, 4 eq) in toluene (100 mL). The mixture was stirred for 15 minutes, after which 3,5-difluorobenzoic acid (5 g, 31.6 mmol) and t-BuOH (14.9 mL, 158 mmol, 5 eq) were added successively. The mixture was stoppered tightly and stirred at room temperature until the reaction was complete by TLC analysis. The reaction mixture was then quenched with saturated NaHCO3 solution and stirred until all MgSO4 had dissolved. The organic layer was washed with brine, dried over MgSO4 and concentrated to afford the crude product. The residue was purified by chromatography (silica, Hex) to give tert-butyl 3,5-difluorobenzoate (5.3 g, 78%) as a colorless oil.
Name
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
14.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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